molecular formula C5H4Br2N2 B189618 4-Amino-3,5-dibromopyridine CAS No. 84539-34-4

4-Amino-3,5-dibromopyridine

Cat. No. B189618
CAS RN: 84539-34-4
M. Wt: 251.91 g/mol
InChI Key: MNRBVTDLMUNVLD-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromopyridine is a chemical compound with the empirical formula C5H4Br2N2 and a molecular weight of 251.91 . It is a solid at 20°C and is used as a reagent in the preparation of azaullazines .


Synthesis Analysis

3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . More details about the synthesis of 4-Amino-3,5-dibromopyridine can be found in the paper titled "Reactions of Pyridines, Benzopyridines, and Azapyridines with Organomagnesiums and Organolithiums" .


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dibromopyridine can be represented by the SMILES string Nc1c(Br)cncc1Br . More detailed structural and spectroscopic characterization can be found in the paper titled "Structural and spectroscopic characterization of 2-amino-3, 5-" .


Chemical Reactions Analysis

4-Amino-3,5-dibromopyridine is a versatile building block for organic synthesis . It can undergo various chemical reactions to form substituted and functionalized structures .


Physical And Chemical Properties Analysis

4-Amino-3,5-dibromopyridine is a solid at 20°C . It has a melting point of 165-170°C . .

Scientific Research Applications

1. Chemical Reactivity and Synthesis

4-Amino-3,5-dibromopyridine is studied for its chemical reactivity, particularly in the amination of dibromopyridines. It's involved in the formation of diaminopyridines and potentially serves as an intermediate in various chemical syntheses. For instance, Streef and Hertog (2010) explored its amination with potassium amide in liquid ammonia, leading to compounds like diaminopyridines and 4-amino-2-methylpyrimidine (Streef & Hertog, 2010).

2. Formation of Complexes

This compound is also significant in forming complexes with other elements. Saldabol (1975) found that 2-aminopyridine derivatives, including 2-amino-3,5-dibromopyridine, can form complexes with iodine, which can have implications in various chemical processes (Saldabol, 1975).

3. Catalysis in Organic Synthesis

The compound is useful in organic synthesis, particularly in catalysis. For example, Ji, Li, and Bunnelle (2003) demonstrated its role in the amination of polyhalopyridines, catalyzed by a palladium-xantphos complex, yielding high yield and selectivity (Ji, Li, & Bunnelle, 2003).

4. Synthesis of Substituted Pyridines

It's also pivotal in synthesizing various substituted pyridines. Gu and Bayburt (1996) highlighted its role in synthesizing 4-alkyl-3,5-dibromopyridines and trialkylpyridines, essential in developing new chemical entities (Gu & Bayburt, 1996).

5. Electrophysiological Studies

Kirsch and Drewe (1993) conducted electrophysiological studies on 4-aminopyridine, revealing insights into its mechanism of action on voltage-gated potassium channels, which is crucial for understanding ion channel function and drug design (Kirsch & Drewe, 1993).

6. Biodegradation Research

In environmental science, research by Takenaka et al. (2013) on the biodegradation of 4-aminopyridine is significant. Their study characterizes a bacterial culture capable of degrading 4-aminopyridine, which is crucial for understanding its environmental impact and potential bioremediation strategies (Takenaka et al., 2013).

7. Theoretical Studies in Medicinal Chemistry

Pop et al. (1989) conducted theoretical studies on aminopyridines, including 4-aminopyridine, to understand their structural and electronic properties. This is vital for designing new drugs and understanding their interactions at the molecular level (Pop et al., 1989).

Safety And Hazards

4-Amino-3,5-dibromopyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

3,5-dibromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRBVTDLMUNVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347287
Record name 4-amino-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dibromopyridine

CAS RN

84539-34-4
Record name 4-Amino-3,5-dibromopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084539344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dibromopyridine
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Record name 4-AMINO-3,5-DIBROMOPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HJ Den Hertog, JP Wibaut - Recueil des Travaux Chimiques …, 1936 - Wiley Online Library
… 4-Amino-3 : 5-dibromopyridine was obtained in the same manner from 3 : 4 : 5-tribromopyridine O). Koanigs. Kinne and Weiss la), prepared 4-aminopyridine-2 : 6-dicarboxylic acid by …
Number of citations: 32 onlinelibrary.wiley.com
HJ den Hertog - Recueil des Travaux Chimiques des Pays‐Bas, 1945 - Wiley Online Library
Descriptions are given of different methods of preparation and proofs of the structure of six bromopyridines (2,3‐dibromo‐, 2,4‐dibromo‐, 3,4‐dibromo‐, 2,3,4‐tribromo‐, 2,4,5‐tribromo‐…
Number of citations: 0 onlinelibrary.wiley.com
HJ Den Hertog, CH Henkens… - Recueil des Travaux …, 1953 - Wiley Online Library
3,5‐Dibromopyridine‐N‐oxide, when heated with a mixture of fuming nitric acid and sulphuric acid, just like 3‐bromo‐ and 3‐ethoxypyridine‐N‐oxide, yields the 4‐nitro‐derivative. In 3,5…
Number of citations: 23 onlinelibrary.wiley.com
V Cañibano, JF Rodríguez, M Santos… - …, 2001 - thieme-connect.com
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 88 www.thieme-connect.com
P Langer - Synlett, 2022 - thieme-connect.com
The present article presents a personalized Account on the synthesis of nitrogen heterocycles by combination of regioselective Pd-catalyzed cross-coupling reactions of …
Number of citations: 1 www.thieme-connect.com
G González, JL García-Ruano - researchgate.net
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 0 www.researchgate.net
BH Asghar - Arabian Journal of Chemistry, 2019 - Elsevier
The reaction kinetics of 4,6-dinitrobenzofuroxan with five heterocyclic amines was investigated spectrophotometrically (UV–Vis) in acetonitrile at 20 C. It was observed that the rate …
Number of citations: 3 www.sciencedirect.com
M Akitake, S Noda, K Miyoshi, M Sonoda… - The Journal of …, 2021 - ACS Publications
A new method to synthesize γ-carboline derivatives has been developed starting from 3,5-dibromo-4-pyridinamine by monoarylation using the Suzuki–Miyaura cross-coupling reaction …
Number of citations: 2 pubs.acs.org
S Basak, P Hui, R Chandrasekar - Synthesis, 2009 - thieme-connect.com
A series of regio-selectively 3′-, 4-, 4′-, 4′′-, and 5′-halogenated heterocyclic 2′, 6′-bispyrazolylpyridine derivatives was prepared by a direct halogenation reaction in a simple…
Number of citations: 17 www.thieme-connect.com
Y Murakami, H Yanuma, T Usuki - Tetrahedron: Asymmetry, 2012 - Elsevier
Desmopyridine, isolated from the acid hydrolysates of bovine ligamentum nuchae, is an elastin crosslinker and an amino acid that has a 3,4,5-trisubstituted pyridine skeleton. Herein we …
Number of citations: 15 www.sciencedirect.com

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